molecular formula C15H18N2O B1680225 7-(Piperidin-1-ylmethyl)quinolin-8-ol CAS No. 6632-09-3

7-(Piperidin-1-ylmethyl)quinolin-8-ol

Cat. No.: B1680225
CAS No.: 6632-09-3
M. Wt: 242.32 g/mol
InChI Key: WXMFPLZGDXLEMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Piperidin-1-ylmethyl)quinolin-8-ol is a chemical compound with the molecular formula C15H18N2O It is a derivative of quinoline, a heterocyclic aromatic organic compound

Scientific Research Applications

7-(Piperidin-1-ylmethyl)quinolin-8-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of materials with specific properties, such as corrosion inhibitors.

Safety and Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . Buyers are responsible for confirming product identity and/or purity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Piperidin-1-ylmethyl)quinolin-8-ol typically involves the reaction of quinolin-8-ol with piperidine in the presence of a suitable catalyst. One common method involves the Mannich reaction, where quinolin-8-ol is reacted with formaldehyde and piperidine under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(Piperidin-1-ylmethyl)quinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolin-8-one derivatives.

    Reduction: Reduction reactions can convert the compound into different quinoline derivatives.

    Substitution: The piperidine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolin-8-one derivatives, while substitution reactions can produce a variety of functionalized quinoline compounds.

Mechanism of Action

The mechanism of action of 7-(Piperidin-1-ylmethyl)quinolin-8-ol involves its interaction with specific molecular targets. For instance, its anticancer activity is believed to be due to its ability to chelate metal ions like copper and iron, which are essential for the proliferation of cancer cells. By binding to these metal ions, the compound disrupts cellular processes and induces cell death.

Comparison with Similar Compounds

Similar Compounds

  • 7-(Morpholin-1-ylmethyl)quinolin-8-ol
  • 7-(Pyrrolidin-1-ylmethyl)quinolin-8-ol
  • 5-(Azidomethyl)-7-(morpholinomethyl)quinolin-8-ol

Uniqueness

7-(Piperidin-1-ylmethyl)quinolin-8-ol is unique due to its specific piperidine substitution, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it a valuable compound for various applications.

Properties

IUPAC Name

7-(piperidin-1-ylmethyl)quinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c18-15-13(11-17-9-2-1-3-10-17)7-6-12-5-4-8-16-14(12)15/h4-8,18H,1-3,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMFPLZGDXLEMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=C(C3=C(C=CC=N3)C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20288883
Record name 7-Piperidin-1-ylmethyl-quinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20288883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6632-09-3
Record name MLS002667936
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57969
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Piperidin-1-ylmethyl-quinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20288883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
7-(Piperidin-1-ylmethyl)quinolin-8-ol
Reactant of Route 2
Reactant of Route 2
7-(Piperidin-1-ylmethyl)quinolin-8-ol
Reactant of Route 3
Reactant of Route 3
7-(Piperidin-1-ylmethyl)quinolin-8-ol
Reactant of Route 4
Reactant of Route 4
7-(Piperidin-1-ylmethyl)quinolin-8-ol
Reactant of Route 5
Reactant of Route 5
7-(Piperidin-1-ylmethyl)quinolin-8-ol
Reactant of Route 6
Reactant of Route 6
7-(Piperidin-1-ylmethyl)quinolin-8-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.